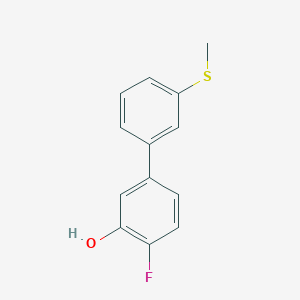
2-Fluoro-4-(4-methylthiophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(4-methylthiophenyl)phenol, 95% (2F4MTP) is a synthetic compound commonly used in the field of organic chemistry for a variety of applications. It is a white solid, with a melting point of 154-155 °C and a boiling point of 224-225 °C. 2F4MTP has a number of unique properties that make it useful for scientific research and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2F4MTP.
科学的研究の応用
2-Fluoro-4-(4-methylthiophenyl)phenol, 95% has been used in a number of scientific research applications. It has been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of these drugs. It has also been used to study the effects of various environmental pollutants on human health. In addition, 2-Fluoro-4-(4-methylthiophenyl)phenol, 95% has been used as a reagent in organic synthesis, as well as in the synthesis of novel compounds.
作用機序
The mechanism of action of 2-Fluoro-4-(4-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed to work by acting as a proton-donating agent. This means that it can donate protons to certain molecules, which can then be used to catalyze reactions. This makes it useful for a variety of applications, such as drug synthesis and drug metabolism.
Biochemical and Physiological Effects
2-Fluoro-4-(4-methylthiophenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been found to inhibit the activity of certain receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release. Finally, it has been found to have an effect on the activity of certain hormones, such as cortisol, which is involved in the regulation of stress.
実験室実験の利点と制限
2-Fluoro-4-(4-methylthiophenyl)phenol, 95% has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and has a relatively low toxicity. However, it can be difficult to work with, as it is a solid at room temperature and can be difficult to dissolve in certain solvents.
将来の方向性
There are a number of potential future directions for the use of 2-Fluoro-4-(4-methylthiophenyl)phenol, 95%. One potential direction is to use it as a tool for drug synthesis and drug metabolism. Another potential direction is to use it to study the effects of environmental pollutants on human health. Finally, it could be used to synthesize novel compounds or to study the biochemical and physiological effects of certain drugs.
合成法
2-Fluoro-4-(4-methylthiophenyl)phenol, 95% is synthesized through a process called the Williamson ether synthesis. This method involves the reaction of an alcohol and an alkyl halide in the presence of a base, usually sodium hydroxide. In the case of 2-Fluoro-4-(4-methylthiophenyl)phenol, 95%, the alcohol is 4-methylthiophenol and the alkyl halide is 2-fluorophenyl bromide. The reaction occurs in aqueous ethanol and yields the desired product, 2-Fluoro-4-(4-methylthiophenyl)phenol, 95%, as the major product.
特性
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRJKHGGMRMMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














